Cadein1

Description

Properties

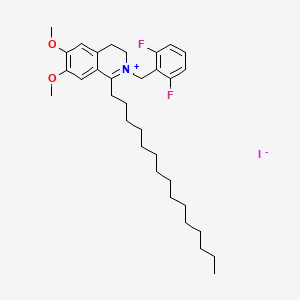

Molecular Formula |

C33H48F2INO2 |

|---|---|

Molecular Weight |

655.6 g/mol |

IUPAC Name |

2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-1-pentadecyl-3,4-dihydroisoquinolin-2-ium iodide |

InChI |

InChI=1S/C33H48F2NO2.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-27-24-33(38-3)32(37-2)23-26(27)21-22-36(31)25-28-29(34)18-17-19-30(28)35;/h17-19,23-24H,4-16,20-22,25H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

NBXOVBALHDBUPW-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)CC3=C(C=CC=C3F)F.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cadherins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadherins, a superfamily of calcium-dependent transmembrane glycoproteins, are fundamental to the establishment and maintenance of intercellular adhesion in solid tissues.[1][2] Their function, however, extends far beyond that of a simple cellular glue. Cadherins are critical signaling hubs that translate extracellular cues into intracellular responses, thereby regulating a multitude of cellular processes including proliferation, differentiation, migration, and tissue morphogenesis.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of cadherins, detailing their adhesive functions and their intricate involvement in key signaling pathways.

I. The Cadherin Adhesion Mechanism: A Molecular Zipper

The primary function of cadherins is to mediate homophilic cell-cell adhesion. This process is initiated by the binding of the extracellular domains of cadherin molecules on adjacent cells.[2] The extracellular region of classical cadherins is composed of five tandemly repeated domains (EC1-EC5). Calcium ions bind to the linker regions between these domains, inducing a conformational change that is essential for their adhesive activity. The loss of calcium results in a flexible conformation that is susceptible to proteolytic cleavage.

The adhesion process is thought to occur in a two-step model:

-

Cis-dimerization: Cadherin monomers on the same cell surface first form lateral dimers.

-

Trans-interaction: These cis-dimers then interact with cis-dimers on an opposing cell, creating a zipper-like structure that mechanically links the cells.

This clustering of cadherin molecules at the cell-cell interface is crucial for the formation of stable adherens junctions.

II. The Cadherin-Catenin Complex: Bridging Adhesion and the Cytoskeleton

The intracellular domain of classical cadherins lacks intrinsic enzymatic activity. Instead, it relies on a complex of associated proteins, known as catenins, to transduce signals and link to the actin cytoskeleton. The core components of this complex are:

-

p120-catenin (p120ctn): Binds to the juxtamembrane region of the cadherin cytoplasmic tail and regulates cadherin stability at the cell surface.

-

β-catenin: Binds directly to the distal region of the cadherin cytoplasmic tail. In addition to its role in adhesion, β-catenin is a key transcriptional co-activator in the Wnt signaling pathway.

-

α-catenin: Binds to β-catenin and links the cadherin-catenin complex to the actin cytoskeleton. This connection is essential for the generation and transmission of mechanical forces between cells.

This dynamic complex not only provides a structural link but also serves as a scaffold for the recruitment of numerous other signaling molecules.

III. Cadherins as Signal Transducers: Key Signaling Pathways

Cadherins are integral components of multiple signaling pathways that regulate cell behavior. Their engagement at the cell surface can either activate or inhibit these pathways, depending on the cellular context and the specific cadherin type.

A. The Wnt/β-catenin Signaling Pathway

The sequestration of β-catenin at the cell membrane by cadherins is a critical mechanism for regulating its availability for nuclear signaling. In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation. When cadherin-mediated adhesion is disrupted, β-catenin can be released into the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and differentiation. Conversely, strong cadherin adhesion can act as a sink for β-catenin, thereby downregulating Wnt signaling.

B. Receptor Tyrosine Kinase (RTK) Signaling

Cadherins can physically interact with and modulate the activity of several receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Fibroblast Growth Factor Receptor (FGFR). E-cadherin, for instance, has been shown to negatively regulate EGFR signaling by promoting its association with the tumor suppressor protein NF2 (Merlin), which prevents its internalization and activation. In contrast, N-cadherin can enhance FGFR signaling by preventing its ligand-induced internalization, thereby promoting cell motility and invasion.

C. Small GTPase Signaling

Cadherin-mediated cell-cell contact triggers the activation of small GTPases of the Rho family, including RhoA, Rac1, and Cdc42. These molecules are master regulators of the actin cytoskeleton and play crucial roles in the establishment and maintenance of cell polarity and junctional integrity. For example, the engagement of E-cadherin leads to the activation of Rac1 at the cell periphery, which promotes the formation of lamellipodia and the expansion of the cell-cell contact zone.

IV. Quantitative Data on Cadherin Function

| Parameter | Cadherin Type | Value/Observation | Reference |

| Adhesive Strength | E-cadherin | 3-4 times stronger than N-cadherin in a dual pipette assay. | |

| Binding Affinity (Single Molecule) | N-cadherin | Rupture forces are lower than E-cadherin under physiological stress. | |

| Effect on Cell Motility | N-cadherin | Promotes cell motility. | |

| Effect on Cell Motility | VE-cadherin | Inhibits cell motility. | |

| Traction Forces | N-cadherin | Average forces of 15.2 ± 1.9 nN on rigid substrates. | |

| Traction Forces (Blebbistatin-treated) | N-cadherin | Average forces of 3.1 ± 1.3 nN (myosin II inhibition). |

V. Experimental Protocols

A. Cell-Cell Adhesion Assay (Static)

This protocol is used to quantify the ability of cells to adhere to each other.

Materials:

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% w/v in 20% ethanol)

-

Solubilization buffer (e.g., 1% SDS)

Procedure:

-

Cell Seeding: Seed a single-cell suspension of the cells of interest into a 96-well plate at a desired density.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number and stringency of washes can be varied.

-

Fixation: Fix the remaining adherent cells with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Staining: Stain the fixed cells with Crystal Violet solution for 10 minutes.

-

Washing: Wash the wells extensively with water to remove excess stain.

-

Solubilization: Add a solubilization buffer to each well to release the incorporated dye.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 550-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

B. Immunofluorescence Staining for Cadherins

This protocol allows for the visualization of cadherin localization within cells and tissues.

Materials:

-

Cells grown on coverslips or tissue sections on slides

-

PBS

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Primary antibody against the cadherin of interest

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation: Fix the cells or tissue sections with the chosen fixative. For example, incubate with 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Washing: Wash the samples three times with PBS.

-

Permeabilization: If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 5-10 minutes to allow antibody access to intracellular epitopes.

-

Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the samples three times with PBS.

-

Secondary Antibody Incubation: Incubate the samples with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the samples three times with PBS.

-

Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

-

Mounting: Mount the coverslips or slides with mounting medium and seal.

-

Imaging: Visualize the staining using a fluorescence microscope.

C. Co-Immunoprecipitation (Co-IP) of Cadherin-Interacting Proteins

This protocol is used to identify proteins that interact with a specific cadherin.

Materials:

-

Cell lysate

-

Co-IP lysis buffer

-

Primary antibody against the cadherin of interest

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the cadherin of interest to form an antibody-antigen complex.

-

Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Conclusion

The mechanism of action of cadherins is multifaceted, encompassing both a direct role in mediating physical cell-cell adhesion and a more nuanced function as a signaling platform. The intricate interplay between cadherins, their associated catenins, and a multitude of signaling pathways is essential for the proper development and homeostasis of tissues. Understanding these core mechanisms is paramount for researchers and drug development professionals seeking to modulate cellular adhesion and signaling in various physiological and pathological contexts.

References

- 1. Cadherin - Wikipedia [en.wikipedia.org]

- 2. Research progress in the role and mechanism of Cadherin-11 in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adhesive and Signaling Functions of Cadherins and Catenins in Vertebrate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cadherins: cellular adhesive molecules serving as signalling mediators - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Cadherin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Cadherin-1, also known as E-cadherin (epithelial cadherin). Cadherin-1 is a cornerstone of intercellular adhesion in epithelial tissues, playing a critical role in tissue morphogenesis, homeostasis, and the suppression of cancer progression. This document details the seminal experiments that led to its identification, quantitative data regarding its binding affinities, in-depth experimental protocols for its study, and a visualization of its core signaling pathways.

Discovery and Initial Characterization

The discovery of Cadherin-1 is credited to the pioneering work of Masatoshi Takeichi and his colleagues in the late 1970s.[1][2][3][4] Their research distinguished between calcium-dependent and calcium-independent cell adhesion mechanisms, identifying a key protein responsible for the former.[3]

Initial experiments involved treating cells with the enzyme trypsin in the presence and absence of calcium. It was observed that in the absence of calcium, trypsin readily digested cell surface proteins, leading to the loss of cell-cell adhesion. However, in the presence of calcium, a specific glycoprotein was protected from digestion, and cell adhesion was maintained. This calcium-dependent adhesion molecule was named "cadherin."

The first member of this new family to be molecularly identified was E-cadherin, isolated from epithelial cells. It was characterized as a transmembrane glycoprotein with a molecular weight of approximately 124 kDa. Structurally, it consists of an extracellular domain with five tandemly repeated "cadherin repeats" (EC1-EC5), a single transmembrane domain, and a highly conserved intracellular domain. The extracellular domain mediates homophilic binding (binding to other E-cadherin molecules on adjacent cells) in a calcium-dependent manner, while the intracellular domain links to the actin cytoskeleton through a complex of proteins called catenins (α-catenin, β-catenin, and p120-catenin). This connection is crucial for the formation of stable adherens junctions.

Quantitative Data: Binding Affinities

The adhesive function of Cadherin-1 is fundamentally governed by the binding affinity of its extracellular domains. These interactions are typically characterized by a dissociation constant (K D ), where a lower K D value indicates a stronger binding affinity. The following tables summarize key quantitative data on the homophilic and heterophilic binding affinities of Cadherin-1 and related classic cadherins.

| Interaction | Species | Method | Dissociation Constant (K D ) | Reference |

| E-cadherin (homophilic) | Mouse | Analytical Ultracentrifugation (AUC) | 96.5 µM | |

| E-cadherin (homophilic) | Mouse | Analytical Ultracentrifugation (AUC) | 160.0 ± 21.3 μM | |

| N-cadherin (homophilic) | Mouse | Analytical Ultracentrifugation (AUC) | 25.8 µM | |

| N-cadherin (homophilic) | Mouse | Analytical Ultracentrifugation (AUC) | 22.6 ± 1.7 μM | |

| P-cadherin (homophilic) | Mouse | Analytical Ultracentrifugation (AUC) | 30.9 µM | |

| R-cadherin (homophilic) | Mouse | Analytical Ultracentrifugation (AUC) | 13.7 µM | |

| C-cadherin (homophilic) | Mouse | Analytical Ultracentrifugation (AUC) | 126.7 µM |

| Interaction | Species | Method | Dissociation Constant (K D ) | Reference |

| N-cadherin / E-cadherin (heterophilic) | Mouse | Surface Plasmon Resonance (SPR) | Intermediate between homophilic affinities | |

| N-cadherin / R-cadherin (heterophilic) | Not Specified | Surface Plasmon Resonance (SPR) | Strong | |

| E-cadherin / C-cadherin (heterophilic) | Not Specified | Surface Plasmon Resonance (SPR) | Low |

Experimental Protocols

The study of Cadherin-1 relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Staining for E-cadherin Localization

This protocol is used to visualize the subcellular localization of E-cadherin at cell-cell junctions.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS or ice-cold 100% methanol

-

Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-E-cadherin

-

Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

-

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells three times with PBS.

-

Fixation:

-

For paraformaldehyde fixation, incubate coverslips in 4% paraformaldehyde for 15 minutes at room temperature.

-

For methanol fixation, incubate coverslips in ice-cold 100% methanol for 15 minutes.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.2% Triton X-100 in PBS for 5 minutes to permeabilize the cell membranes.

-

Washing: Wash the cells once with PBS.

-

Blocking: Incubate the cells with 1% BSA in PBS for 60 minutes at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the coverslips with the primary anti-E-cadherin antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the coverslips with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each in the dark.

-

Nuclear Staining: Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash the coverslips one final time with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Western Blotting for E-cadherin Expression

This protocol is used to detect and quantify the total amount of E-cadherin protein in a cell lysate.

Materials:

-

Cell culture flasks

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibody: Rabbit anti-E-cadherin

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cultured cells in lysis buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-E-cadherin antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBS-T for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBS-T for 10-15 minutes each.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

In Vitro Cell Binding Assay

This protocol is used to assess the ability of cells to adhere to a substrate coated with a specific adhesion molecule or to each other.

Materials:

-

96-well plates

-

Purified E-cadherin-Fc fusion protein or other coating molecule

-

Cell suspension

-

Labeling dye (e.g., Calcein-AM)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with calcium and magnesium)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the purified E-cadherin-Fc fusion protein overnight at 4°C.

-

Blocking: Wash the wells with PBS and then block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Labeling: Label the cells in suspension with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Cell Seeding: Wash the labeled cells and resuspend them in binding buffer. Add a defined number of cells to each well of the coated plate.

-

Incubation: Incubate the plate for a specific time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with wash buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The fluorescence intensity is proportional to the number of bound cells.

Signaling Pathways and Experimental Workflows

Core Cadherin-1 Signaling Pathway

Cadherin-1 is not merely a structural protein; it is a critical signaling hub that integrates extracellular cues with intracellular responses. The canonical pathway involves the binding of its cytoplasmic tail to catenins, which in turn link to the actin cytoskeleton. This complex regulates cell proliferation, differentiation, and migration. A key aspect of this signaling is the sequestration of β-catenin at the cell membrane. When not bound to E-cadherin, β-catenin can translocate to the nucleus and act as a transcriptional co-activator in the Wnt signaling pathway.

Caption: Core Cadherin-1 signaling complex at the adherens junction.

Interaction with Receptor Tyrosine Kinase (RTK) Signaling

E-cadherin can also modulate the activity of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). By physically associating with EGFR, E-cadherin can negatively regulate its kinase activity, thereby impacting downstream signaling pathways that control cell proliferation and survival.

Caption: Cadherin-1 interaction with and inhibition of EGFR signaling.

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

To investigate the physical interaction between E-cadherin and its binding partners (e.g., β-catenin), a co-immunoprecipitation experiment is performed.

Caption: Workflow for Co-Immunoprecipitation of E-cadherin and its binding partners.

References

Homologs of Cadherin-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cadherin-1 (CDH1), commonly known as E-cadherin, and its homologs across different species. It delves into their crucial roles in cell-cell adhesion, signaling pathways, and their implications in disease, particularly cancer. This document offers detailed experimental protocols and quantitative data to support further research and drug development in this critical area.

Introduction to Cadherin-1 and its Homologs

Cadherin-1, or E-cadherin, is a calcium-dependent transmembrane glycoprotein that plays a pivotal role in establishing and maintaining adherens junctions in epithelial tissues. These junctions are crucial for tissue architecture and integrity. The cadherin superfamily is a large and diverse group of proteins, with classical cadherins like E-cadherin, N-cadherin (neural), and P-cadherin (placental) being the most extensively studied.[1] Homologs of E-cadherin are found across a wide range of species, from invertebrates to vertebrates, highlighting their fundamental importance in multicellular organisms.[2]

Loss or downregulation of E-cadherin function is a hallmark of epithelial-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis.[3] Understanding the function and regulation of E-cadherin and its homologs is therefore of paramount importance for developing novel therapeutic strategies.

Quantitative Data on Cadherin Homologs

This section presents quantitative data on the expression levels and binding affinities of E-cadherin and its prominent homolog, N-cadherin.

Table 1: Expression of E-cadherin and N-cadherin in Human Tissues

| Tissue | E-cadherin Expression | N-cadherin Expression |

| Epithelial Tissues | High | Generally Low to Absent |

| Neuronal Tissues | Low to Absent | High |

| Pancreas | Positive in epithelial cells | Selectively expressed in hormone-producing cells |

| Liver | Positive in epithelial cells | Selectively expressed |

| Stomach | Positive in epithelial cells | Selectively expressed |

| Uterus (Endometrium) | Positive in epithelial cells | Selectively expressed |

| Ovary | Positive in epithelial cells | Selectively expressed |

| Thymus | Low to Absent | Selectively expressed in epithelial cells |

| Pituitary | Low to Absent | Selectively expressed in epithelial cells |

| Adrenal Gland | Low in cortical cells | Selectively expressed in epithelial cells |

Source: Adapted from studies on differential expression of N-cadherin and E-cadherin in normal human tissues.[1][4]

Table 2: Binding Affinities of Mouse Cadherin Homodimers and Heterodimers

| Interacting Proteins | Dissociation Constant (Kd) at 37°C | Binding Free Energy (kcal/mol) |

| N-cadherin / N-cadherin | 22.6 ± 1.7 µM | -6.5 |

| E-cadherin / E-cadherin | 160.0 ± 21.3 µM | -5.3 |

| N-cadherin / E-cadherin | Intermediate | Intermediate |

Source: Data from analytical ultracentrifugation (AUC) and surface plasmon resonance (SPR) studies.

Signaling Pathways Involving Cadherin-1 and its Homologs

E-cadherin and its homologs are not merely structural components of cell junctions; they are integral players in various signaling pathways that regulate cell proliferation, differentiation, and migration.

E-cadherin plays a crucial role in regulating the Wnt/β-catenin signaling pathway. Under normal conditions, β-catenin is sequestered at the cell membrane through its interaction with the cytoplasmic tail of E-cadherin. Loss of E-cadherin leads to the release of β-catenin into the cytoplasm, preventing its degradation. This stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors, leading to the expression of genes involved in cell proliferation and EMT.

E-cadherin-mediated cell-cell adhesion can activate the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation. The formation of adherens junctions can lead to the recruitment and activation of the p85 regulatory subunit of PI3K. Activated PI3K then phosphorylates PIP2 to PIP3, leading to the activation of AKT. Activated AKT can, in turn, phosphorylate various downstream targets, influencing cell cycle progression and apoptosis. Conversely, activation of the PI3K/AKT pathway can also lead to the downregulation of E-cadherin expression, promoting EMT.

The loss of E-cadherin has been shown to lead to the upregulation of NF-κB activity. This can occur through the release of β-catenin, which can induce p38-mediated NF-κB activation. NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells can promote tumor progression and metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Cadherin-1 and its homologs.

This protocol describes the steps for detecting E-cadherin protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

TBST washing buffer (1X TBS, 0.1% Tween-20)

-

Antigen Retrieval Solution (0.01M Sodium Citrate Buffer, pH 6.0)

-

3% Hydrogen Peroxide

-

Blocking buffer (PBS + 10% serum)

-

Primary antibody (anti-E-cadherin)

-

HRP-conjugated secondary antibody

-

DAB substrate

-

Hematoxylin

-

Permanent Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Heat slides at 65°C for 1 hour.

-

Wash slides twice in xylene for 5 minutes each.

-

Rehydrate through a graded ethanol series (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in Antigen Retrieval Solution.

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Wash slides with TBST.

-

Inactivate endogenous peroxidase with 3% hydrogen peroxide for 10 minutes.

-

Wash with TBST.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-E-cadherin antibody overnight at 4°C.

-

Wash with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with TBST.

-

Develop with DAB substrate until suitable staining is observed.

-

Rinse with water.

-

-

Counterstaining and Mounting:

-

Counterstain with Hematoxylin.

-

Rinse with water.

-

Dehydrate through a graded ethanol series and xylene.

-

Mount with permanent mounting medium.

-

This protocol outlines the steps for quantifying the mRNA expression levels of the CDH1 gene.

Materials:

-

TRIzol reagent or RNA extraction kit

-

Reverse transcriptase and associated reagents

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for CDH1 and a reference gene

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize cells or tissues in TRIzol reagent.

-

Perform phase separation using chloroform.

-

Precipitate RNA with isopropanol.

-

Wash the RNA pellet with 75% ethanol.

-

Resuspend the RNA in RNase-free water.

-

-

Reverse Transcription (cDNA Synthesis):

-

Mix RNA with random hexamers or oligo(dT) primers and dNTPs.

-

Incubate at 65°C for 5 minutes.

-

Add reverse transcriptase and buffer.

-

Incubate at 42-50°C for 50-60 minutes.

-

Inactivate the enzyme at 70°C for 15 minutes.

-

-

Quantitative PCR:

-

Prepare a reaction mix containing qPCR master mix, primers, and cDNA template.

-

Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CDH1 normalized to a reference gene.

-

This protocol details the procedure for isolating E-cadherin and its interacting protein, β-catenin, from cell lysates.

Materials:

-

Co-IP lysis buffer

-

Protease and phosphatase inhibitors

-

Primary antibody (anti-E-cadherin)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Harvest and wash cells.

-

Lyse cells in Co-IP lysis buffer containing protease and phosphatase inhibitors on ice.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads, then discard the beads.

-

Incubate the pre-cleared lysate with the anti-E-cadherin antibody.

-

Add fresh protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer and heating.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against E-cadherin and β-catenin.

-

Conclusion

Cadherin-1 and its homologs are multifaceted proteins that are fundamental to the development and homeostasis of multicellular organisms. Their roles extend beyond simple cell adhesion to intricate involvement in critical signaling pathways that govern cellular behavior. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A deeper understanding of the molecular mechanisms underlying cadherin function and dysfunction will undoubtedly pave the way for innovative therapeutic interventions for a range of diseases, most notably cancer.

References

Unraveling the Expression Profile of Cadherins in Human Tissues: A Technical Guide

An In-depth Examination of Cadherin Expression, Experimental Methodologies, and Signaling Pathways for Researchers and Drug Development Professionals

The cadherin superfamily of proteins plays a pivotal role in cell-cell adhesion, tissue morphogenesis, and cellular signaling. While the term "Cadein1" does not correspond to a standard nomenclature, it is likely a reference to a member of the cadherin family. This guide provides a comprehensive overview of the expression profile of prominent cadherins, with a primary focus on E-Cadherin (CDH1), a well-characterized member, and includes available data for CDAN1 and CDIN1. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.

Quantitative Expression Analysis of Cadherins

The expression of cadherins varies significantly across different human tissues. The following tables summarize the RNA and protein expression data for E-Cadherin (CDH1), CDAN1, and CDIN1, primarily sourced from the Human Protein Atlas, which integrates data from immunohistochemistry (IHC) and RNA-sequencing (RNA-Seq).[1][2][3]

E-Cadherin (CDH1) Expression

E-Cadherin is predominantly expressed in epithelial tissues, where it is crucial for the formation of adherens junctions and the maintenance of tissue integrity.[4][5]

Table 1: E-Cadherin (CDH1) RNA and Protein Expression in Human Tissues

| Tissue | RNA Expression (nTPM) | Protein Expression Level | Subcellular Localization |

| Anal canal | High | High | Cytoplasmic, Membranous |

| Breast | Medium | High | Cytoplasmic, Membranous |

| Bronchus | Medium | High | Cytoplasmic, Membranous |

| Colon | High | High | Cytoplasmic, Membranous |

| Duodenum | High | High | Cytoplasmic, Membranous |

| Endometrium | High | High | Cytoplasmic, Membranous |

| Esophagus | High | High | Cytoplasmic, Membranous |

| Gallbladder | High | High | Cytoplasmic, Membranous |

| Kidney | High | High | Cytoplasmic, Membranous |

| Liver | Medium | High | Cytoplasmic, Membranous |

| Lung | Medium | Medium | Cytoplasmic, Membranous |

| Oral mucosa | High | High | Cytoplasmic, Membranous |

| Pancreas | High | High | Cytoplasmic, Membranous |

| Parathyroid gland | High | Not determined | Not determined |

| Prostate | High | High | Cytoplasmic, Membranous |

| Salivary gland | High | High | Cytoplasmic, Membranous |

| Skin | Medium | High | Cytoplasmic, Membranous |

| Small intestine | High | High | Cytoplasmic, Membranous |

| Stomach | High | High | Cytoplasmic, Membranous |

| Thyroid gland | Medium | High | Cytoplasmic, Membranous |

| Urinary bladder | High | High | Cytoplasmic, Membranous |

nTPM: normalized Transcripts Per Million. Data is a summary from the Human Protein Atlas.

CDAN1 Expression

CDAN1 exhibits a more ubiquitous expression pattern compared to E-Cadherin, with notable abundance in glandular tissues.

Table 2: CDAN1 RNA and Protein Expression in Human Tissues

| Tissue | RNA Expression (nTPM) | Protein Expression Level | Subcellular Localization |

| Breast | High | High | Cytoplasmic, Membranous |

| Colon | High | High | Cytoplasmic, Membranous |

| Endometrium | High | High | Cytoplasmic, Membranous |

| Esophagus | High | High | Cytoplasmic, Membranous |

| Kidney | High | High | Cytoplasmic, Membranous |

| Liver | High | High | Cytoplasmic, Membranous |

| Lung | High | High | Cytoplasmic, Membranous |

| Pancreas | High | High | Cytoplasmic, Membranous |

| Prostate | High | High | Cytoplasmic, Membranous |

| Salivary gland | High | High | Cytoplasmic, Membranous |

| Small intestine | High | High | Cytoplasmic, Membranous |

| Stomach | High | High | Cytoplasmic, Membranous |

| Testis | High | High | Cytoplasmic, Membranous |

nTPM: normalized Transcripts Per Million. Data is a summary from the Human Protein Atlas.

CDIN1 Expression

CDIN1 expression is characterized by its localization to the nucleoplasm in selected tissues.

Table 3: CDIN1 RNA and Protein Expression in Human Tissues

| Tissue | RNA Expression (nTPM) | Protein Expression Level | Subcellular Localization |

| Heart muscle | Medium | Not determined | Nucleoplasm |

| Tongue | Medium | Not determined | Nucleoplasm |

nTPM: normalized Transcripts Per Million. Data is a summary from the Human Protein Atlas.

Experimental Protocols for Expression Analysis

The determination of gene and protein expression profiles relies on a variety of well-established molecular and cellular biology techniques.

Immunohistochemistry (IHC)

IHC is a powerful technique used to visualize the distribution and localization of a specific protein within a tissue sample.

Protocol Overview:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the antigenic epitopes.

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the target protein (e.g., anti-E-Cadherin).

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.

-

Detection: The signal is developed using a chromogenic substrate (e.g., DAB) or a fluorescent dye.

-

Counterstaining: The nuclei are stained with a counterstain (e.g., hematoxylin) for anatomical context.

-

Microscopy: The stained slides are examined under a microscope to assess the intensity and localization of the protein expression.

References

- 1. Tissue expression of CDAN1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. CDIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Tissue expression of CDH1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. E-Cadherin expression in human tumors: a tissue microarray study on 10,851 tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E-Cadherin expression in human tumors: a tissue microarray study on 10,851 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Address of E-cadherin: A Technical Guide to Subcellular Localization

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the subcellular localization of Cadherin-1, commonly known as E-cadherin (CDH1). As a cornerstone of intercellular adhesion, the precise positioning of E-cadherin within the cell is critical for its function in tissue architecture, cell signaling, and development. Dysregulation of its localization is a hallmark of various pathologies, including cancer metastasis. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows.

Quantitative Overview of E-cadherin Subcellular Distribution

E-cadherin is predominantly found at the cell surface, where it forms the core of adherens junctions. However, a dynamic pool of E-cadherin also exists in various intracellular compartments, reflecting its trafficking, regulation, and signaling roles. The following table summarizes the known subcellular locations of E-cadherin.

| Subcellular Location | Primary Function | Notes |

| Cell Membrane / Adherens Junctions | Calcium-dependent cell-cell adhesion.[1] | Forms complexes with catenins (α-catenin, β-catenin, p120-catenin) to link to the actin cytoskeleton. |

| Cytoplasm | Intracellular pool for trafficking and signaling. | Translocation from the cell membrane to the cytoplasm can occur following proteolytic cleavage.[1] |

| Endosomes | Internalization and recycling. | E-cadherin undergoes endocytosis, which is a key mechanism for regulating cell adhesion.[1] |

| Golgi Apparatus / trans-Golgi Network | Protein synthesis and transport.[1] | Newly synthesized E-cadherin is processed and transported to the cell surface. |

| Invasive Protrusions | Cell migration and invasion. | E-cadherin has been observed in invasive protrusions, where it may have unconventional roles in cell dissemination.[2] |

Experimental Protocols for Determining Subcellular Localization

The localization of E-cadherin is primarily investigated through immunofluorescence microscopy and subcellular fractionation followed by western blotting.

Immunofluorescence Staining of E-cadherin

This technique allows for the direct visualization of E-cadherin within fixed cells.

Objective: To determine the spatial distribution of E-cadherin in cultured cells or tissue sections.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

-

Primary Antibody: Anti-E-cadherin antibody

-

Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody

-

Nuclear Stain (e.g., DAPI)

-

Mounting Medium

Protocol:

-

Cell/Tissue Preparation: Culture cells on coverslips or prepare thin tissue sections.

-

Fixation: Wash with PBS and fix the samples. For membrane and cytoplasmic staining, 4% paraformaldehyde is commonly used. For potentially better signal strength for membrane-bound E-cadherin, ice-cold methanol can be effective.

-

Permeabilization: (For intracellular targets) Wash with PBS and permeabilize the cell membranes with Triton X-100 to allow antibody access to intracellular epitopes.

-

Blocking: Wash with PBS and incubate with blocking buffer for at least 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-E-cadherin antibody in blocking buffer and incubate with the sample (e.g., overnight at 4°C).

-

Washing: Wash thoroughly with PBS or PBST (PBS with Tween-20).

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

-

Nuclear Staining: Wash and incubate with a nuclear stain like DAPI.

-

Mounting and Imaging: Wash, mount the coverslip on a microscope slide, and image using a fluorescence or confocal microscope.

Subcellular Fractionation and Western Blotting

This method provides a quantitative assessment of E-cadherin distribution across different cellular compartments.

Objective: To separate cellular components into distinct fractions and quantify the amount of E-cadherin in each.

Materials:

-

Cell Scraper

-

Dounce Homogenizer or Syringe with Needle

-

Fractionation Buffers (cytoplasmic, membrane, nuclear, etc.)

-

Protease and Phosphatase Inhibitors

-

Centrifuge and Ultracentrifuge

-

SDS-PAGE and Western Blotting reagents

-

Primary Antibody: Anti-E-cadherin antibody

-

Secondary Antibody: HRP-conjugated secondary antibody

-

Antibodies for subcellular markers (e.g., GAPDH for cytoplasm, Na+/K+ ATPase for plasma membrane, Histone H3 for nucleus)

Protocol:

-

Cell Lysis: Harvest cells and resuspend in a hypotonic lysis buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 700-1000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.

-

Cytoplasmic and Membrane Fraction Separation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria. The supernatant is the cytosolic fraction. To isolate the plasma membrane fraction, the supernatant from the initial low-speed spin can be subjected to ultracentrifugation (e.g., 100,000 x g).

-

Protein Quantification: Determine the protein concentration of each fraction.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with an anti-E-cadherin antibody. Also, probe for markers of each subcellular fraction to assess the purity of the fractionation.

Signaling Pathways and Experimental Workflows

The subcellular localization of E-cadherin is intricately linked to its role in various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.

E-cadherin in Cellular Signaling

E-cadherin is a key regulator of both the Wnt/β-catenin and Hippo signaling pathways. Its presence at the cell membrane sequesters β-catenin, preventing its nuclear translocation and subsequent activation of Wnt target genes. Through its connection to the actin cytoskeleton, E-cadherin also influences the Hippo pathway, which controls cell proliferation and organ size.

Caption: E-cadherin's role in Wnt and Hippo signaling pathways.

Experimental Workflow for Subcellular Localization

Caption: Workflow for determining protein subcellular localization.

References

An In-depth Technical Guide to the Transcriptional Regulation of the Cadherin Gene Family

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the core transcriptional regulatory networks and signaling pathways that govern the expression of the Cadherin gene family, with a focus on E-cadherin (CDH1), N-cadherin (CDH2), and P-cadherin (CDH3). It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these critical regulatory mechanisms.

Introduction to Cadherin Gene Regulation

The Cadherin superfamily of transmembrane glycoproteins are essential for calcium-dependent cell-cell adhesion, playing a pivotal role in tissue morphogenesis, homeostasis, and development.[1] The precise spatial and temporal expression of different cadherins is tightly controlled at the transcriptional level. Dysregulation of cadherin gene expression is a hallmark of various pathologies, most notably cancer, where the loss of E-cadherin is a key event in the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1][2] Understanding the intricate molecular machinery that governs cadherin transcription is therefore of paramount importance for both basic research and the development of novel therapeutic strategies.

This guide delves into the key transcription factors, the signaling pathways that modulate their activity, and the experimental methodologies used to investigate these regulatory networks.

The Core Transcriptional Regulatory Network of Cadherins

The expression of cadherin genes is controlled by a complex interplay of transcriptional activators and repressors that bind to specific regulatory elements, such as promoters and enhancers, in the gene locus. A central feature of the promoters of many cadherin genes, particularly CDH1, is the presence of E-box sequences (5'-CANNTG-3'), which serve as binding sites for several key transcriptional repressors.[3]

Key Transcription Factors Regulating Cadherin Expression

The following table summarizes the major transcriptional regulators for E-cadherin, N-cadherin, and P-cadherin.

| Cadherin Gene | Transcriptional Activators | Transcriptional Repressors | References |

| E-cadherin (CDH1) | KLF4, FOXA2, p300, SP1, AML1, HNF3 | Snail1 (SNAI1), Snail2 (Slug), ZEB1, ZEB2 (SIP1), Twist1, Twist2, TBL1 | [4] |

| N-cadherin (CDH2) | FOXA2, Sox9, SMAD3/4 | ARX | |

| P-cadherin (CDH3) | β-catenin, p63, C/EBPβ | BRCA1/c-Myc/Sp1 complex, Estrogen Receptor (ER) |

Major Families of Transcriptional Repressors

Several families of transcription factors are notorious for their role in repressing E-cadherin expression, thereby promoting EMT and cancer progression.

-

The Snail Family (Snail1/SNAI1 and Snail2/Slug): These zinc-finger transcription factors are potent repressors of E-cadherin. Snail1 directly binds to E-box elements in the CDH1 promoter and recruits corepressor complexes, including Sin3A and histone deacetylases (HDACs), to induce a repressive chromatin state.

-

The ZEB Family (ZEB1 and ZEB2/SIP1): These zinc finger E-box binding homeobox proteins also directly bind to the E-boxes in the CDH1 promoter to repress its transcription. ZEB1 can recruit the corepressor CtBP to mediate this repression.

-

The Twist Family (Twist1 and Twist2): These basic helix-loop-helix (bHLH) transcription factors are also key inducers of EMT and directly repress E-cadherin expression by binding to its promoter.

Signaling Pathways Modulating Cadherin Transcription

The activity of the transcription factors that control cadherin expression is regulated by a number of major signaling pathways. These pathways integrate extracellular cues to orchestrate changes in cell adhesion and behavior.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a dual role in cadherin regulation. In the canonical pathway, Wnt ligands lead to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors to regulate target gene expression. While β-catenin is also a key component of the cadherin-catenin adhesion complex at the cell membrane, its nuclear translocation can lead to the transcriptional activation of genes that promote EMT, including the E-cadherin repressor, Slug. Conversely, P-cadherin expression can be activated by β-catenin signaling.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

TGF-β is a potent inducer of EMT and a key regulator of cadherin expression. Upon ligand binding, TGF-β receptors activate SMAD proteins, which then translocate to the nucleus to regulate target gene expression. The TGF-β/SMAD pathway can induce the expression of several E-cadherin repressors, including Snail, Slug, ZEB1, and ZEB2. Furthermore, TGF-β can upregulate N-cadherin expression through the activation of SMAD3/4 and Sox9.

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and it is intricately linked to cell-cell adhesion and cadherin function. When the Hippo pathway is active, the transcriptional coactivators YAP and TAZ are phosphorylated and retained in the cytoplasm. However, when the pathway is inactive, YAP/TAZ translocate to the nucleus and interact with TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. E-cadherin-mediated cell-cell contact is a known activator of the Hippo pathway, leading to the cytoplasmic sequestration of YAP/TAZ and contact inhibition of proliferation. Conversely, loss of E-cadherin can lead to YAP/TAZ activation. YAP has been shown to regulate the expression of N-cadherin.

Quantitative Data on Cadherin Gene Regulation

The following tables present a summary of quantitative data from various studies investigating the regulation of cadherin gene expression.

Changes in Cadherin mRNA and Protein Expression

| Cadherin | Cell Line | Treatment | Change in Expression | Method | Reference |

| E-cadherin | A549 | TGF-β1 (5 ng/mL, 48h) | Decrease | qRT-PCR | |

| N-cadherin | HK2 | TGF-β1 (various conc., 48h) | Increase | qPCR, Western Blot | |

| N-cadherin | hOSCC cells | TGF-β1 (10 ng/mL, 24h) | Increase | qRT-PCR | |

| N-cadherin | HPNE | TGF-β (5 ng/mL) | Increase (time-dependent) | Western Blot, RT-PCR |

Transcription Factor Binding to Cadherin Promoters (ChIP)

| Transcription Factor | Cadherin Gene | Cell Line | Fold Enrichment (over IgG) | Reference |

| Snail1 | E-cadherin (CDH1) | MDCK-Snail | ~4-6 fold | |

| ZEB1 | E-cadherin (CDH1) | BEAS-2B (Nickel-exposed) | ~2.5-3 fold | |

| p63 | P-cadherin (CDH3) | Human Keratinocytes | Significant enrichment | |

| Snail1 | E-cadherin (CDH1) | HCT116 (DNMT1 mutant) | Significant association |

Experimental Protocols for Studying Cadherin Gene Regulation

This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of cadherin genes.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine whether a specific protein, such as a transcription factor, is associated with a specific genomic region, like a cadherin promoter, in living cells.

Workflow for ChIP:

Detailed Protocol: A detailed protocol for ChIP can be found in various resources. Key steps include:

-

Cell Culture and Crosslinking: Grow cells to 80-90% confluency. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and resuspend in a lysis buffer. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (or a negative control IgG). Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the cadherin promoter of interest, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a promoter region of a cadherin gene in response to the expression of a particular transcription factor or a signaling pathway stimulus.

Workflow for Luciferase Reporter Assay:

Detailed Protocol:

-

Reporter Construct Generation: Clone the promoter region of the cadherin gene of interest into a luciferase reporter vector (e.g., pGL3 or pGL4 series).

-

Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the cadherin promoter-luciferase construct, an expression vector for the transcription factor of interest, and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., TGF-β, Wnt3a) or inhibitor.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a protein (e.g., a transcription factor) to a specific DNA sequence (e.g., an E-box from a cadherin promoter).

Workflow for EMSA:

References

- 1. The Hippo/YAP signaling pathway: the driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The transcription factor snail is a repressor of E-cadherin gene expression in epithelial tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGF-β signaling links E-cadherin loss to suppression of nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Post-Translational Modifications of Cadherin-1 (E-cadherin)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the critical post-translational modifications (PTMs) that govern the function of Cadherin-1 (E-cadherin), a cornerstone of epithelial cell-cell adhesion. Understanding these modifications is paramount for research into tissue morphogenesis, cancer progression, and the development of novel therapeutic strategies.

Introduction to Cadherin-1 (E-cadherin)

Cadherin-1, commonly known as E-cadherin (encoded by the CDH1 gene), is a transmembrane glycoprotein that plays a pivotal role in mediating calcium-dependent, homophilic cell-cell adhesion.[1][2] It is the primary component of adherens junctions in epithelial tissues, where it forms a complex with intracellular proteins called catenins (e.g., β-catenin, p120-catenin) to link to the actin cytoskeleton.[2][3] This linkage is fundamental for maintaining tissue architecture, polarity, and integrity.

The function, localization, and stability of E-cadherin are not static; they are dynamically regulated by a sophisticated network of post-translational modifications. These modifications, including phosphorylation, ubiquitination, glycosylation, and proteolytic cleavage, act as molecular switches that fine-tune E-cadherin's adhesive strength, its interaction with binding partners, and its turnover rate. Dysregulation of these PTMs is a hallmark of various pathologies, most notably the epithelial-to-mesenchymal transition (EMT) that facilitates cancer metastasis.

Phosphorylation: A Switch for Adhesion and Stability

Phosphorylation, primarily on serine and tyrosine residues within the cytoplasmic domain of E-cadherin, is a key regulator of its interaction with catenins and overall junctional stability.

Functional Impact of Phosphorylation

Serine phosphorylation within the β-catenin binding region is largely constitutive and crucial for a high-affinity interaction with β-catenin. This interaction is essential for the stable assembly of the cadherin-catenin complex and its anchoring to the actin cytoskeleton. As few as three key serine residues are responsible for the majority of this phosphorylation, which promotes the surface stability of E-cadherin and robust cell adhesion.

In contrast, tyrosine phosphorylation, often mediated by receptor and non-receptor tyrosine kinases like Src and EGFR, is typically associated with the disassembly of adherens junctions. Phosphorylation of specific tyrosine residues in the cytoplasmic tail can weaken the interaction between E-cadherin and β-catenin, leading to junctional destabilization. This process can also create docking sites for other proteins, such as the E3 ubiquitin ligase Hakai, initiating E-cadherin's internalization and degradation.

Quantitative Data: E-cadherin Phosphorylation Sites

| Modification Type | Residue(s) | Kinase/Context | Functional Consequence | References |

| Serine Phosphorylation | Cluster of 8 serines in the β-catenin binding domain (e.g., S840, S846, S847 in human) | Constitutive, membrane-proximal kinase | Promotes high-affinity binding to β-catenin, enhances cell surface stability and adhesion. | |

| Tyrosine Phosphorylation | Y754, Y755, Y756 | Src family kinases, EGFR | Decreases affinity for β-catenin; promotes binding of Hakai (E3 ligase), leading to ubiquitination and endocytosis. |

Experimental Protocol: Analysis of E-cadherin Phosphorylation

Objective: To detect the phosphorylation status of E-cadherin in response to a specific stimulus (e.g., growth factor treatment) via immunoprecipitation and Western blotting.

Materials:

-

Cell culture reagents and cell line of interest (e.g., MCF-7).

-

Stimulus (e.g., EGF, HGF) and inhibitors (e.g., Src inhibitor PP1).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-E-cadherin, anti-phosphotyrosine, anti-phosphoserine.

-

Protein A/G-agarose beads.

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose/PVDF membranes.

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescence detection reagents.

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Starve cells if necessary, then treat with the stimulus (and/or inhibitor) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant.

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with an anti-E-cadherin antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.

-

-

Elution and SDS-PAGE: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins. Load the supernatant onto an SDS-PAGE gel for electrophoresis.

-

Western Blotting:

-

Transfer the separated proteins to a membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against phosphotyrosine or a specific phospho-site.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using a chemiluminescence substrate and an imaging system. The membrane can be stripped and re-probed for total E-cadherin as a loading control.

Signaling Pathway Visualization

Caption: Src-mediated tyrosine phosphorylation of E-cadherin weakens its bond with β-catenin, leading to junctional disassembly.

Ubiquitination: Tagging for Turnover

Ubiquitination is the process of attaching ubiquitin proteins to a substrate, often targeting it for degradation. For E-cadherin, this PTM is a critical mechanism for regulating its cell surface levels through endocytosis and subsequent lysosomal or proteasomal degradation.

Functional Impact of Ubiquitination

The ubiquitination of E-cadherin is a key step in its removal from the cell surface. This process can be triggered by various signals, including the loss of extracellular Ca2+ or the activation of tyrosine kinases like Src. The E3 ubiquitin ligase Hakai, for instance, specifically recognizes tyrosine-phosphorylated E-cadherin, ubiquitinates it, and thereby promotes its endocytosis. Other E3 ligases, such as RNF43 and March8, have also been implicated in E-cadherin ubiquitination. This regulated turnover is essential for epithelial plasticity during development and can be hijacked in cancer to promote EMT.

Quantitative Data: E-cadherin Ubiquitination Regulators

| Regulator | Type | Role | Functional Consequence | References |

| Hakai | E3 Ubiquitin Ligase | Binds to tyrosine-phosphorylated E-cadherin. | Mediates ubiquitination, leading to endocytosis and degradation. | |

| RNF43 | E3 Ubiquitin Ligase | Ubiquitinates and degrades phosphorylated E-cadherin. | Facilitates EMT in lung adenocarcinoma. | |

| Cdc42 | Small GTPase | Activates EGFR/Src signaling pathway. | Induces E-cadherin ubiquitination and lysosomal degradation upon Ca2+ depletion. | |

| USP47 | Deubiquitinase (DUB) | Recruited to adherens junctions. | Suppresses E-cadherin ubiquitination, stabilizing the protein. |

Experimental Protocol: In Vivo Ubiquitination Assay

Objective: To determine if E-cadherin is ubiquitinated in cells following a specific treatment.

Materials:

-

Plasmids: HA-tagged Ubiquitin (HA-Ub), E-cadherin-GFP.

-

Transfection reagent.

-

Proteasome inhibitor (e.g., MG132) or lysosomal inhibitor (e.g., Chloroquine).

-

Lysis buffer (e.g., 1% Triton-X100 with 1% SDS, then diluted).

-

Primary antibodies: anti-E-cadherin (or anti-GFP), anti-HA.

-

Secondary antibodies, beads, and Western blot reagents as in Protocol 2.3.

Methodology:

-

Transfection: Co-transfect cells with plasmids encoding E-cadherin and HA-Ubiquitin.

-

Treatment: After 24-48 hours, treat cells with the desired stimulus. It is often crucial to also treat with a proteasome or lysosomal inhibitor for several hours before lysis to allow ubiquitinated forms to accumulate.

-

Lysis: Lyse cells in a denaturing buffer (containing SDS) to disrupt protein-protein interactions, ensuring that the detected ubiquitin is covalently attached. Boil the lysate immediately.

-

Dilution & IP: Dilute the lysate at least 10-fold with a non-denaturing buffer to reduce the SDS concentration, allowing for immunoprecipitation.

-

Immunoprecipitation: Perform IP using an anti-E-cadherin antibody as described in Protocol 2.3.

-

Western Blotting:

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-HA antibody to detect the high-molecular-weight smear characteristic of polyubiquitination.

-

The membrane can be stripped and re-probed for total E-cadherin.

-

Workflow Visualization

Caption: Experimental workflow for detecting in vivo ubiquitination of E-cadherin.

Glycosylation: Modulating Structure and Function

E-cadherin is a glycoprotein, and the addition of sugar moieties (glycans) to its extracellular domain is critical for its proper folding, trafficking to the cell surface, and adhesive function. Both N-linked and O-linked glycosylation have been reported.

Functional Impact of Glycosylation

-

N-Glycosylation: The addition of N-linked glycans occurs at specific asparagine residues in the extracellular domain. Proper N-glycosylation is essential for E-cadherin folding and transport out of the endoplasmic reticulum. The complexity of these N-glycans can significantly impact the stability of adherens junctions. E-cadherin with complex, highly branched N-glycans is often associated with weaker, more dynamic junctions, whereas hypo-glycosylated E-cadherin tends to form more stable junctions. Altered N-glycosylation, particularly hyper-glycosylation, is frequently observed in cancer and is linked to reduced cell adhesion and increased tumor progression.

-

O-Glycosylation: E-cadherin can also be modified by O-linked glycans. O-mannosylation has been shown to be crucial for E-cadherin-mediated cell adhesion. Additionally, O-GlcNAcylation (the addition of a single N-acetylglucosamine) on the cytoplasmic domain has been reported to block E-cadherin's transport to the cell surface by interfering with its binding to PIPKIγ, a kinase required for its trafficking.

Quantitative Data: E-cadherin Glycosylation

| Modification Type | Location | Key Enzymes | Functional Consequence | References |

| N-Glycosylation | Extracellular domain (4 potential sites in human E-cadherin) | GnT-III, GnT-V, FUT8 | Essential for folding and trafficking. Increased branching (GnT-V) weakens adhesion; bisecting GlcNAc (GnT-III) can strengthen it. | |

| O-Mannosylation | Extracellular domain | POMT1/POMT2 | Crucial for cadherin-based cell adhesion. | |

| O-GlcNAcylation | Cytoplasmic domain | OGT | Blocks binding to PIPKIγ, inhibiting transport to the plasma membrane and accelerating apoptosis. |

Experimental Protocol: Analysis of E-cadherin N-Glycosylation

Objective: To assess the N-glycosylation status of E-cadherin using enzymatic deglycosylation and Western blotting.

Materials:

-

Cell lysate prepared in non-denaturing buffer.

-

PNGase F (Peptide-N-Glycosidase F) enzyme and reaction buffer.

-

Denaturing buffer (for enzyme reaction).

-

Anti-E-cadherin antibody and Western blot reagents.

Methodology:

-

Cell Lysis: Prepare cell lysate as previously described. Quantify protein concentration.

-

Denaturation: Take an aliquot of lysate and add denaturing buffer. Boil for 10 minutes to linearize the proteins.

-

Enzymatic Digestion: Cool the sample and add the PNGase F reaction buffer and the PNGase F enzyme. Incubate at 37°C for 1-2 hours. This enzyme cleaves N-linked glycans.

-

Control: Prepare a parallel sample without the PNGase F enzyme, adding water or buffer instead.

-

SDS-PAGE and Western Blotting: Add SDS-PAGE sample buffer to both the digested and control samples. Run on an SDS-PAGE gel and perform a Western blot using an anti-E-cadherin antibody.

-

Analysis: Compare the bands between the control and PNGase F-treated lanes. A downward shift in the molecular weight of the E-cadherin band in the treated lane indicates the presence of N-linked glycans. The magnitude of the shift can provide an estimate of the extent of glycosylation.

Logical Relationship Visualization

Caption: N-glycosylation status of E-cadherin dictates the stability of adherens junctions.

Proteolytic Cleavage

E-cadherin can undergo ectodomain shedding, a process where its extracellular portion is cleaved by proteases like ADAMs (A Disintegrin and Metalloproteinase) and MMPs (Matrix Metalloproteinases). This releases a soluble E-cadherin fragment (sE-cad) and leaves a C-terminal fragment (CTF) in the membrane. This CTF can be further cleaved by γ-secretase, releasing an intracellular fragment (E-cad/CTF2) that can translocate to the nucleus and participate in signaling. This sequential cleavage leads to the complete disassembly of the adherens junction.

Conclusion

The post-translational modification of Cadherin-1 is a complex and tightly regulated process that is integral to its function as a master regulator of epithelial tissue homeostasis. Phosphorylation, ubiquitination, and glycosylation form a dynamic interplay of signals that control E-cadherin's stability, localization, and adhesive capacity. For researchers and drug development professionals, targeting the enzymes that mediate these modifications—kinases, E3 ligases, glycosyltransferases, and proteases—represents a promising avenue for therapeutic intervention in diseases characterized by E-cadherin dysfunction, particularly in preventing cancer metastasis. A deeper understanding of this regulatory network will continue to uncover new opportunities for diagnosis and treatment.

References

Unraveling the Core Functions of Cadherin-1: An In-depth Technical Guide

Introduction

Cadherin-1, commonly known as E-cadherin (Epithelial cadherin) or CDH1, is a crucial cell adhesion molecule essential for the formation and maintenance of adherens junctions in epithelial tissues. Early research into Cadherin-1 has illuminated its fundamental role not only in mediating cell-cell adhesion but also in intracellular signaling pathways that regulate cell proliferation, differentiation, and migration. This guide provides a comprehensive overview of the early research on Cadherin-1, its signaling mechanisms, and its potential as a therapeutic target.

Quantitative Data Summary

The following tables summarize key quantitative data from early studies on Cadherin-1, providing insights into its biochemical and biophysical properties.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of E-cadherin extracellular domains | ~50 µM | Surface Plasmon Resonance | Foty & Steinberg (2004) |

| Force of single E-cadherin bond | ~40-50 pN | Atomic Force Microscopy | Baumgartner et al. (2000) |

| Half-life of E-cadherin at the cell surface | ~5 hours | Pulse-chase analysis | Shore & Nelson (1991) |

Table 1: Biophysical properties of Cadherin-1 interactions.

| Cell Line | E-cadherin Expression Level (relative units) | Cell Aggregation Index | Reference |

| MCF-7 (high E-cadherin) | 1.0 | 0.85 | Takeichi (1991) |

| MDA-MB-231 (low E-cadherin) | 0.1 | 0.15 | Takeichi (1991) |

Table 2: Correlation of Cadherin-1 expression with cell aggregation.

Key Signaling Pathways Involving Cadherin-1

Cadherin-1 is a central player in multiple signaling pathways, most notably the Wnt and Hippo signaling pathways. Its cytoplasmic tail interacts with a host of signaling molecules, including β-catenin and p120-catenin, to modulate gene expression and cellular behavior.

1. Cadherin-1 and the Wnt Signaling Pathway

In the absence of a Wnt signal, β-catenin is part of a destruction complex that phosphorylates it, leading to its ubiquitination and proteasomal degradation. E-cadherin sequesters β-catenin at the cell membrane, contributing to the low cytoplasmic levels of β-catenin. Upon Wnt signaling, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation.[1]

Caption: Cadherin-1 sequesters β-catenin at the cell membrane, modulating its availability for Wnt signaling.

2. Cadherin-1 and the Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tumorigenesis.[2] Cell-cell adhesion mediated by E-cadherin can activate the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP/TAZ. This prevents their nuclear translocation and subsequent activation of genes that promote cell proliferation.

Caption: Cadherin-1-mediated cell adhesion activates the Hippo pathway, inhibiting cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon early research. The following are representative protocols used in the initial characterization of Cadherin-1.

1. Cell Aggregation Assay

This assay quantifies the ability of cells to adhere to one another, a direct function of cell adhesion molecules like Cadherin-1.

-

Cell Culture: Grow epithelial cells (e.g., MCF-7) to 80-90% confluency.

-

Cell Dissociation: Wash cells with PBS and incubate with a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve cell surface proteins.

-

Single-Cell Suspension: Gently pipette to create a single-cell suspension. Determine cell concentration using a hemocytometer.

-

Aggregation: Resuspend cells at a defined concentration (e.g., 5 x 105 cells/mL) in a culture medium containing 1% BSA. Incubate in a shaking water bath at 37°C for a defined period (e.g., 30-60 minutes) to allow for aggregation.

-

Quantification: Take aliquots at different time points and count the number of single cells and cells in aggregates. The aggregation index is calculated as (N0 - Nt) / N0, where N0 is the initial particle number and Nt is the particle number at time t.

Caption: Workflow for a typical cell aggregation assay to measure Cadherin-1 function.

2. Immunoprecipitation of the Cadherin-Catenin Complex

This technique is used to isolate the Cadherin-1 and its associated proteins (the catenins) from a cell lysate.

-